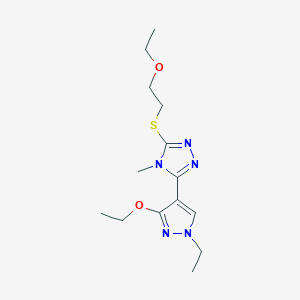![molecular formula C9H6BrNO2S B2411045 4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid CAS No. 2102409-58-3](/img/structure/B2411045.png)
4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 . It is used for scientific research and as a chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H6BrNO2S . This indicates that it contains nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.Mechanism of Action
BMTP-2 inhibits the activity of FOXM1 by binding to its DNA-binding domain. This prevents FOXM1 from binding to its target genes and activating their transcription. The inhibition of FOXM1 activity leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BMTP-2 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer properties, BMTP-2 has also been shown to have anti-inflammatory properties. BMTP-2 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
BMTP-2 is a potent inhibitor of FOXM1, making it a valuable tool for cancer research. However, BMTP-2 has limited solubility in water, which can make it difficult to work with in some experiments. In addition, BMTP-2 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on BMTP-2. One area of research could be to investigate the potential use of BMTP-2 in combination with other anti-cancer drugs. Another area of research could be to investigate the potential use of BMTP-2 in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of BMTP-2 in humans.
Synthesis Methods
The synthesis of BMTP-2 involves a multistep process that begins with the reaction of 4-bromo-2-chloropyridine with methylthiophene-2-carboxylic acid. This reaction yields 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid chloride, which is then treated with sodium hydroxide to produce BMTP-2.
Scientific Research Applications
BMTP-2 has been shown to be a promising candidate for cancer research. FOXM1 is a transcription factor that is overexpressed in various types of cancer, including breast, lung, and prostate cancer. BMTP-2 inhibits the activity of FOXM1, leading to the inhibition of cancer cell growth and proliferation. In addition to its potential use in cancer research, BMTP-2 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-4-7-5(10)2-11-3-6(7)14-8(4)9(12)13/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGKWAEBOOKFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CN=CC(=C12)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)

![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)


methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)


![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)